molecular formula C22H14O6 B3049471 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid CAS No. 20787-49-9

4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid

Cat. No.: B3049471
CAS No.: 20787-49-9
M. Wt: 374.3 g/mol
InChI Key: NQTSEFRXDSPIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid can be synthesized through organic synthesis methods. One common approach involves the reaction of benzoyl chloride with terephthalic acid and benzaldehyde . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reactants and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Carboxybenzoyl)benzoyl]benzoic acid is unique due to its specific structural arrangement and functional groups, which confer distinct chemical and physical properties. Its ability to participate in various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .

Properties

IUPAC Name

4-[4-(4-carboxybenzoyl)benzoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O6/c23-19(15-5-9-17(10-6-15)21(25)26)13-1-2-14(4-3-13)20(24)16-7-11-18(12-8-16)22(27)28/h1-12H,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTSEFRXDSPIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)C(=O)O)C(=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277412
Record name 4-[4-(4-carboxybenzoyl)benzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20787-49-9
Record name NSC2269
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2269
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[4-(4-carboxybenzoyl)benzoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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